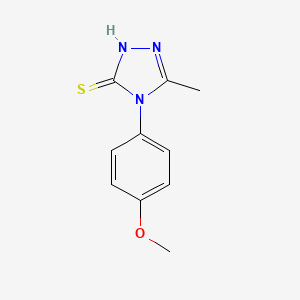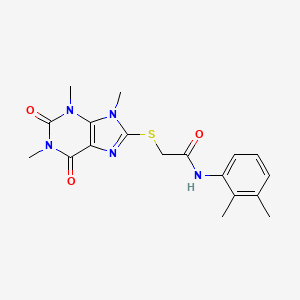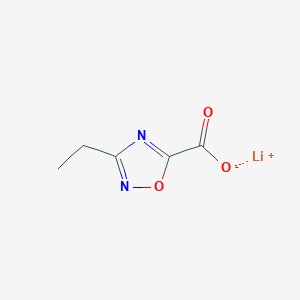
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a compound with the CAS Number: 2095410-95-8 . It has a molecular weight of 148.05 . The IUPAC name for this compound is lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate .
Molecular Structure Analysis
The molecular structure of Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure is part of the 1,2,4-oxadiazole family, which also includes other regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Physical And Chemical Properties Analysis
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate is a powder that can be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Infective Agents
1,2,4-oxadiazoles have emerged as promising anti-infective agents. Researchers have synthesized various derivatives of this scaffold with activities against bacteria, viruses, and parasites. Specifically, Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate exhibits anti-bacterial, anti-viral, and anti-leishmanial properties . These compounds are essential in combating infectious diseases such as tuberculosis, malaria, and nosocomial infections.
Drug Discovery
The versatility of 1,2,4-oxadiazoles makes them valuable in drug discovery. Their nitrogen- and oxygen-containing scaffolds provide an excellent foundation for designing novel therapeutic agents. Researchers explore different regioisomeric structures, including 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . These compounds serve as potential leads for developing hybrid drugs to combat antibiotic-resistant microorganisms.
Antibacterial Activity
Novel derivatives of 1,2,4-oxadiazoles, including Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate, have been evaluated for their antibacterial properties. Some compounds exhibit excellent antibacterial activity against specific strains, making them attractive candidates for further investigation .
In Silico Studies
Researchers employ computational methods to study the interactions of 1,2,4-oxadiazoles with biological targets. These in silico studies provide insights into the mode of action, binding affinity, and potential SAR (structure-activity relationship) of these compounds. Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate has been subject to such investigations .
Hydrogen Bond Acceptor Properties
Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen. Nitrogen, in particular, acts as a strong hydrogen bond acceptor. This property influences their interactions with biological macromolecules and contributes to their pharmacological effects .
Chemical Intuitions for Designing New Entities
The synthetic strategies for 1,2,4-oxadiazoles provide chemical intuitions for designing new entities with anti-infective activity. Medicinal chemists can leverage this knowledge to create innovative compounds that address the urgent need for effective therapeutics against infectious diseases .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Mode of Action
Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms, possess hydrogen bond acceptor properties . This property could potentially influence the interaction with its targets.
Biochemical Pathways
The broader class of 1,2,4-oxadiazoles has been associated with anti-infective activities , suggesting that they may interact with biochemical pathways related to infection and immunity.
Result of Action
Given the anti-infective activities associated with 1,2,4-oxadiazoles , it can be inferred that the compound may have potential effects on microbial cells.
Eigenschaften
IUPAC Name |
lithium;3-ethyl-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3.Li/c1-2-3-6-4(5(8)9)10-7-3;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYNCRXZQWNDND-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC1=NOC(=N1)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-ethyl-1,2,4-oxadiazole-5-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(5-Chloro-2-hydroxyphenyl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2414075.png)
![2,6-bis[(1E)-(hydroxyimino)methyl]-4-methylphenol](/img/structure/B2414077.png)
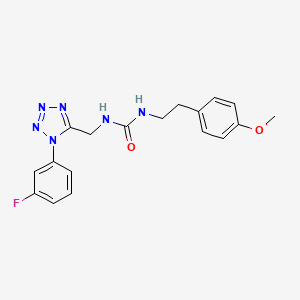
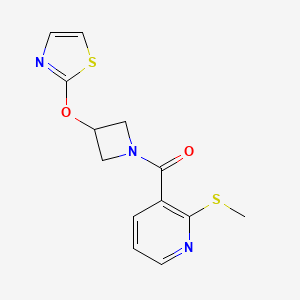
![4-{4-[(4-Methylpiperidin-1-yl)carbonyl]-1,3-thiazol-2-yl}-2-pyrrolidin-1-ylpyridine](/img/structure/B2414084.png)
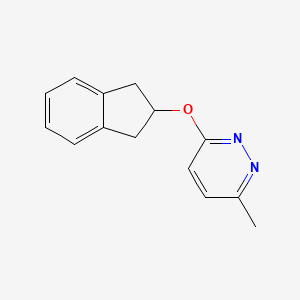
![Oxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B2414086.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2414087.png)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2414091.png)
